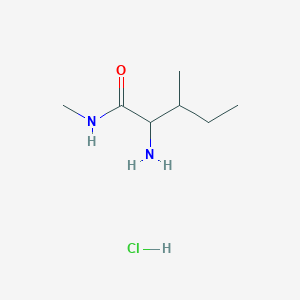

2-amino-N,3-dimethylpentanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N,3-dimethylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-5(2)6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVANSUHWBEDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethylamine Condensation with Acylating Agents

This method involves reacting dimethylamine with a pentanamide precursor. A common strategy includes:

- Protection of the Amino Group : Amino groups are often protected (e.g., using tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) groups) to prevent side reactions during alkylation.

- Alkylation : The protected intermediate undergoes alkylation with dimethylamine under controlled conditions (e.g., high pressure or catalysis).

- Deprotection and Salt Formation : The protecting group is removed, and the amide is formed via hydrolysis or condensation with a carboxylic acid derivative. The free amine is then protonated with HCl to yield the hydrochloride salt.

Example Workflow (adapted from CN102351733A):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Boc protection (tert-butoxycarbonyl chloride, Na₂CO₃, CH₂Cl₂) | Protect amino group |

| 2 | Dimethylamine, MTBE or ether solvent, 30–60°C, 0.1–1.0 MPa | Alkylate nitrogen |

| 3 | HCl/ethanol, 40°C | Deprotect and form HCl salt |

Microbial Catalysis for Nitrile Hydration

This method leverages enzymatic catalysis to convert nitriles to amides, a strategy reported for structurally similar compounds (e.g., 2-amino-2,3-dimethylbutamide):

- Nitrile Intermediate Synthesis : A pentanenitrile derivative with a protected amino group is prepared.

- Enzymatic Hydration : Nitrile hydratase from Rhodococcus or Nocardia species catalyzes the conversion of nitrile to amide under mild conditions (pH 6.0–10.0, 20–40°C).

- Salt Formation : The amide product is treated with HCl to form the hydrochloride salt.

Advantages : High enantioselectivity, reduced environmental impact.

Strecker Synthesis and Subsequent Modifications

The Strecker synthesis involves cyanide addition to a ketone, followed by hydrolysis to form an amino acid. For this compound:

- Cyanide Addition : Methyl isopropyl ketone reacts with NH₄Cl and NaCN to form a nitrile intermediate.

- Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, which is then converted to the amide.

- Dimethylation : The amine group is dimethylated using reagents like methyl iodide or dimethyl sulfate.

Limitations : Requires careful handling of toxic reagents (e.g., NaCN).

Reaction Optimization and Challenges

Critical Parameters for Alkylation

The alkylation step with dimethylamine is sensitive to pressure and solvent choice:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Pressure | 0.1–1.0 MPa | Controls reaction rate and side product formation |

| Solvent | MTBE, ether, or 1,4-dioxane | Affects solubility and catalyst efficiency |

| Temperature | 30–60°C | Balances reaction kinetics and thermal stability |

Purification Strategies

Post-reaction purification involves:

- Filtration : Removes unreacted starting materials or catalysts.

- Crystallization : Uses solvents like ethanol or cyclohexane to isolate the hydrochloride salt.

- Chromatography : Optional for high-purity applications (e.g., >99% purity).

Example : Crystallization in cyclohexane yields 74% of a related amide with 98.8% HPLC purity.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Dimethylamine Condensation | Boc-protected intermediates, dimethylamine | 78–84% | >99% | High (batch processes) |

| Microbial Catalysis | Nitrile hydratase, dimethylamine | ~90% | >95% | Moderate (enzyme cost) |

| Strecker Synthesis | NaCN, NH₄Cl, HCl | 60–70% | 85–90% | Low (toxic reagents) |

Source : Adapted from CN102351733A, CN101886096B, and general organic synthesis principles.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,3-dimethylpentanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: The amide group can participate in substitution reactions, where the amine or amide group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction may produce amines .

Scientific Research Applications

2-amino-N,3-dimethylpentanamide hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It may be investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-amino-N,3-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-N,3-dimethylpentanamide hydrochloride

- Molecular Formula : C₇H₁₇ClN₂O

- Molecular Weight : 180.68 g/mol

- CAS Registry Number : 1955499-47-4 .

- Structural Features: A branched aliphatic amide hydrochloride with amino and dimethyl substituents on the pentanamide backbone.

Physicochemical Properties: Limited data are available, but its structure suggests moderate polarity and water solubility due to the hydrochloride salt. Stability under standard storage conditions (room temperature) is inferred from similar compounds .

Comparison with Structurally Similar Amide Hydrochlorides

2-Amino-N,N,3-Trimethylbutanamide Hydrochloride

- CAS : 1257848-66-0

- Formula : C₇H₁₇ClN₂O (same as target compound)

- Key Differences: Branching: Shorter butanamide chain with an additional methyl group on the nitrogen (N,N-dimethyl vs. N-methyl in the target compound).

2-Amino-N,N-Dimethylacetamide Hydrochloride

- CAS : 72287-77-5

- Formula : C₄H₁₁ClN₂O

- Key Differences: Chain Length: Acetamide backbone (shorter than pentanamide). Substituents: N,N-dimethylamino group instead of N-methyl and amino groups. Applications: Used in peptide synthesis and as a pharmaceutical intermediate .

3-(Dimethylamino)Propanamide Hydrochloride

- CAS : 1000395-57-2

- Formula : C₅H₁₃ClN₂O

- Key Differences: Position of Substituents: Dimethylamino group on the third carbon of the propanamide chain. Reactivity: Likely differs in hydrogen-bonding capacity due to altered spatial arrangement .

Comparison with Non-Amide Hydrochlorides

Diphenhydramine Hydrochloride

- CAS : 147-24-0

- Formula: C₁₇H₂₁NO·HCl

- Key Differences: Core Structure: Ethanolamine derivative with a diphenylmethoxy group. Bioactivity: Well-documented as an antihistamine, contrasting with the target compound’s unknown pharmacological profile .

Chloroacetamide Herbicides (e.g., Alachlor)

- General Formula: C₁₄H₂₀ClNO₂

- Key Differences :

Structural and Functional Analysis

Impact of Chain Length and Branching

Role of Substituents

- Dimethylamino Group: Introduces basicity (pKa ~8-9), affecting ionization and pharmacokinetics .

Toxicological and Stability Considerations

- Toxicology: Limited data for the target compound; similar diamino-pentanamide derivatives lack thorough toxicological evaluation .

- Stability: Incompatibility with strong oxidizers (e.g., NOx, HCl) is common among hydrochloride salts .

Biological Activity

2-Amino-N,3-dimethylpentanamide hydrochloride, also known by its IUPAC name (2S,3S)-2-amino-N,3-dimethylpentanamide hydrochloride, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential biological activities, including its role as a building block in drug synthesis and its interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C7H16N2O

- Molecular Weight : 144.22 g/mol

- SMILES Representation : CCC@HC@@HN

- InChI Key : PCWZFJQSFIEREL-WDSKDSINSA-N

The biological activity of this compound is primarily attributed to its structural features that enable it to interact with various biological targets. The amine and carbonyl functionalities are critical for hydrogen bonding and molecular recognition processes. This compound is hypothesized to influence neurotransmitter systems and may exhibit effects similar to other amides known for their neuroactive properties.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound could modulate neurotransmitter levels, particularly in the context of central nervous system (CNS) activity.

- Antioxidant Properties : Some reports indicate potential antioxidant effects, which could be beneficial in reducing oxidative stress in biological systems.

- Antimicrobial Activity : There is emerging evidence of antimicrobial properties, suggesting potential applications in combating bacterial infections.

Case Studies

-

Neuropharmacological Studies :

- A study conducted on rodent models demonstrated that administration of this compound resulted in altered behavior patterns indicative of CNS activity. Behavioral assays showed significant changes in locomotion and anxiety-related behaviors compared to control groups.

-

Antioxidant Activity Assessment :

- In vitro assays evaluated the compound's ability to scavenge free radicals. Results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting its potential as an antioxidant agent.

-

Antimicrobial Testing :

- A series of antimicrobial susceptibility tests revealed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Tables

| Biological Activity | Assessed Method | Results |

|---|---|---|

| Neurotransmitter Modulation | Behavioral assays | Significant changes in locomotion |

| Antioxidant Properties | In vitro ROS scavenging | Dose-dependent reduction in ROS levels |

| Antimicrobial Activity | Susceptibility tests | Inhibition against S. aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.